molecular formula C22H16N2O6 B1331933 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid CAS No. 66532-88-5

2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid

Cat. No. B1331933
CAS RN: 66532-88-5
M. Wt: 404.4 g/mol
InChI Key: DKCKVYZVRRUUQF-UHFFFAOYSA-N
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Description

The compound 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid is a complex organic molecule that can be associated with the family of benzoic acid derivatives. These derivatives are known for their diverse applications in the synthesis of various heterocyclic compounds and have been the subject of numerous studies due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of related benzoic acid derivatives has been explored in several studies. For instance, a novel organic reaction was developed to synthesize 2-aminobenzimidazole (ABZ)-2-N-propanoyl benzoic acid, which is an intermediate in the synthesis of various heterocyclic compounds . Another study presented a new method for the synthesis of 2-(N-phenylamino)benzoic acids using 2-fluorobenzoic acids and anilines as starting materials . These methods highlight the versatility and efficiency in synthesizing benzoic acid derivatives, which could be applicable to the synthesis of 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives has been characterized using various spectroscopic and computational techniques. Single-crystal X-ray diffraction, FT-IR, NMR, and theoretical calculations based on DFT, HF, and MP2 methods have been employed to confirm the structure of synthesized compounds . These techniques provide detailed information on bond lengths, bond angles, and hydrogen bonding, which are crucial for understanding the stability and reactivity of the molecules.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by the presence of substituents on the benzene ring. For example, the copolymerization of aniline with 2-aminobenzoic acid results in materials with different properties, indicating that the reactivity of the aminobenzoic acids plays a significant role in the outcome of the reaction . This suggests that the specific substituents in 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid would also influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The presence of intramolecular and intermolecular hydrogen bonds, as well as C—H…O and C—H…π interactions, contribute to the stability of the compounds . Computational studies provide insights into the electronic properties, such as the HOMO-LUMO gap and electrophilicity index, which are important for predicting the behavior of these compounds under various conditions . Theoretical calculations also help in understanding the molecular electrostatic potential, Fukui indices, and non-linear optical properties, which are relevant for the application of these compounds in different fields .

Scientific Research Applications

Anti-Leishmanial and Anti-Fungal Effects

Research has explored the anti-leishmanial and anti-fungal effects of compounds related to 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid. For instance, Khan et al. (2011) studied compounds derived from phthalic anhydride, including 2-[(4-carboxyanilino)carbonyl]benzoic acid, and found them to exhibit significant anti-leishmanial and anti-fungal activities, comparable to reference drugs (Khan et al., 2011).

Structural and Chemical Properties

The structural and chemical properties of compounds similar to 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid have been a focus of research. For example, Onofrio et al. (2006) analyzed N-(2-carboxybenzoyl)-L-leucine methyl ester, highlighting differences in dihedral angles and reactions in aqueous solutions, contributing to understanding the behavior of such compounds in different environments (Onofrio et al., 2006).

Synthetic Applications

The role of similar compounds in synthetic chemistry has been investigated. So and Heeschen (1997) studied the mechanism of benzoxazole formation from benzoic acid in polyphosphoric acid, demonstrating the utility of these compounds in organic synthesis (So & Heeschen, 1997).

Complexation Studies

Complexation properties of these compounds have been examined. Dayakar and Lingaiah (1996) focused on rhodium(III) complexes with ligands containing similar compounds, revealing insights into coordination chemistry and potential applications (Dayakar & Lingaiah, 1996).

Catalytic Applications

Their catalytic applications have also been studied. Gasperini et al. (2003) researched the carbonylation of nitrobenzene catalyzed by palladium complexes using anthranilic acid, showcasing the catalytic potential of these compounds (Gasperini et al., 2003).

Molecular Structures

The molecular structures and properties of benzoic acid derivatives have been extensively studied. Aarset et al. (2006) analyzed the structures of benzoic acid and 2-hydroxybenzoic acid, providing a deeper understanding of molecular configurations and interactions (Aarset et al., 2006).

Synthesis of Novel Compounds

El-Abadelah et al. (2008) focused on synthesizing novel indazolo〔2,1-c〕〔1,3,4〕benzotriazepine-5,13-diones, demonstrating the versatility of such compounds in creating complex molecular structures (El-Abadelah et al., 2008).

properties

IUPAC Name

2-[[2-[(2-carboxybenzoyl)amino]phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-19(13-7-1-3-9-15(13)21(27)28)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCKVYZVRRUUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359824
Record name 2,2'-(1,2-Phenylenedicarbamoyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>60.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid

CAS RN

66532-88-5
Record name 2,2'-(1,2-Phenylenedicarbamoyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-((2-CARBOXYBENZOYL)AMINO)ANILINO)CARBONYL)BENZOIC ACID
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